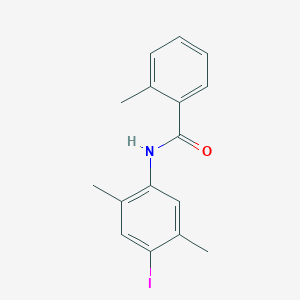![molecular formula C18H19Cl2N3O3S B244651 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244651.png)
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of certain enzymes and receptors. Specifically, this compound has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Additionally, 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of PARP, and bind to the serotonin 5-HT1A receptor. Additionally, 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its wide range of biochemical and physiological effects, making it a versatile compound for various research applications. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for the study of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One potential direction is the development of this compound as a potential drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and its potential applications in other areas of scientific research. Finally, research could be conducted to develop new synthesis methods for this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with N-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified through various techniques such as column chromatography to obtain pure 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery and development. Additionally, 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C18H19Cl2N3O3S |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19Cl2N3O3S/c1-27(25,26)23-10-8-22(9-11-23)15-5-3-14(4-6-15)21-18(24)13-2-7-16(19)17(20)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |
Clave InChI |
RNFCGFDAWFJRSI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)